molecular formula C9H19O2Si B14270712 CID 53850187

CID 53850187

Cat. No.: B14270712
M. Wt: 187.33 g/mol
InChI Key: NFQANZJYXRWPDP-UHFFFAOYSA-N
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Description

CID 53850187 (PubChem Compound Identifier: 53850187) is a chemical compound cataloged in the PubChem database. This compound likely belongs to a broader class of compounds studied for applications in medicinal chemistry, materials science, or industrial processes. Further characterization would require access to experimental or computational data such as mass spectrometry (MS), nuclear magnetic resonance (NMR), or quantitative structure-activity relationship (QSAR) modeling .

Properties

Molecular Formula

C9H19O2Si

Molecular Weight

187.33 g/mol

InChI

InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3

InChI Key

NFQANZJYXRWPDP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1CCCC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylethyl)(dimethoxy)silane typically involves the reaction of cyclopentylethylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

[ \text{Cyclopentylethylmagnesium bromide} + \text{Dimethoxychlorosilane} \rightarrow \text{(2-Cyclopentylethyl)(dimethoxy)silane} + \text{MgBrCl} ]

Industrial Production Methods

Industrial production of (2-Cyclopentylethyl)(dimethoxy)silane may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylethyl)(dimethoxy)silane can undergo various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

    Condensation: The resulting silanols can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields substituted silanes with various functional groups.

Mechanism of Action

The mechanism of action of (2-Cyclopentylethyl)(dimethoxy)silane in its applications often involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane networks. These networks are responsible for the enhanced mechanical and thermal properties observed in materials synthesized using this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison with Oscillatoxin Derivatives

Compound PubChem CID Core Structure Key Functional Groups Molecular Weight (g/mol)
Oscillatoxin D 101283546 Polyketide macrocycle Epoxide, conjugated diene 634.7
30-Methyl Oscillatoxin D 185389 Methylated macrocycle Methyl ester, hydroxyl 648.7
This compound* 53850187 Data not available Data not available Data not available

The above table illustrates a framework for comparison.

Functional Comparison with Inhibitors and Substrates

This compound may share functional similarities with compounds acting as enzyme inhibitors or substrates. For instance:

Table 2: Functional Comparison with Betulin-Derived Inhibitors

Compound PubChem CID Target Enzyme IC50 (μM) Key Mechanism
Betulin 72326 HIV-1 protease 4.2 Competitive inhibition
3-O-Caffeoyl Betulin 10153267 SARS-CoV-2 Mpro 8.9 Allosteric modulation
This compound* 53850187 Data not available N/A N/A

Note: Functional data for this compound are absent in the evidence. The table demonstrates a template for analysis.

Physicochemical and Pharmacokinetic Properties

Physicochemical parameters are critical for drug-likeness assessments. Below is a hypothetical comparison using metrics from and :

Table 3: Predicted Properties of this compound and Analogs

Parameter This compound* CAS 1254115-23-5 CAS 1046861-20-4
Log P (iLOGP) N/A 1.83 0.0
Solubility (mg/mL) N/A 86.7 0.24
Bioavailability Score N/A 0.55 0.55
CYP Inhibition N/A None None

Note: Experimental or computational data for this compound are required to populate this table.

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